5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis pathway of a similar compound, 1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea, begins with the reaction of the Vilsmeier-Haack reagent (DMF/POCl3) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one. The obtained 1H-pyrazole-4-carbaldehyde intermediate and aniline were reacted in ethanol at room temperature, to form the Schiff base derivative that was purified by recrystallization from ethanol .Molecular Structure Analysis
The crystal structure of a similar compound, 1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea, has been studied. The crystal structure is monoclinic, P21/n (no. 14), with a = 10.2630 (11) Å, b = 17.8954 (16) Å, c = 12.3517 (14) Å, β = 102.510 (11)°, V = 2214.7 (4) Å3, Z = 4 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde involves the reaction of 4-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole with an aldehyde.", "Starting Materials": [ "4-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole", "Aldehyde" ], "Reaction": [ "To a solution of 4-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole in a suitable solvent, add the aldehyde and a catalytic amount of a base.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product, 5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde." ] } | |
CAS RN |
1153044-98-4 |
Product Name |
5-chloro-3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde |
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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